molecular formula C21H16BNO B3257573 Quinolin-8-yl diphenylborinate CAS No. 29190-60-1

Quinolin-8-yl diphenylborinate

Cat. No.: B3257573
CAS No.: 29190-60-1
M. Wt: 309.2 g/mol
InChI Key: SNMLULIBFILJCO-UHFFFAOYSA-N
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Description

Quinolin-8-yl diphenylborinate is a chemical compound that belongs to the class of boron-containing quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinolin-8-yl diphenylborinate typically involves the reaction of quinolin-8-ylboronic acid with diphenylborinic acid. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by palladium-based catalysts and requires heating to moderate temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are also important aspects of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl diphenylborinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified boron-containing groups. These products often exhibit different chemical and biological properties compared to the parent compound .

Scientific Research Applications

Quinolin-8-yl diphenylborinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Quinolin-8-yl diphenylborinate involves its interaction with specific molecular targets. In biological systems, it can bind to metal ions and enzymes, altering their activity. The compound’s boron-containing group plays a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action include inhibition of enzyme activity and disruption of metal ion homeostasis .

Comparison with Similar Compounds

Similar Compounds

  • Quinolin-8-ylboronic acid
  • Diphenylborinic acid
  • 8-Quinolinamines

Uniqueness

Quinolin-8-yl diphenylborinate is unique due to its combination of a quinoline ring and a boron-containing group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it often exhibits higher stability and specificity in its interactions with molecular targets .

Properties

IUPAC Name

diphenyl(quinolin-8-yloxy)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BNO/c1-3-11-18(12-4-1)22(19-13-5-2-6-14-19)24-20-15-7-9-17-10-8-16-23-21(17)20/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMLULIBFILJCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963545
Record name Quinolin-8-yl diphenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4630-12-0
Record name Quinolin-8-yl diphenylborinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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